5-Hydroxydicamba

Übersicht

Beschreibung

5-Hydroxydicamba (5-HD) is a synthetic organic compound that is used in various scientific research applications. It is a derivative of dicamba, a widely used herbicide in agricultural settings. 5-HD is used in a variety of research fields, including plant physiology, biochemistry, and genetics. It has been used to study the effects of herbicides on plant growth and development, as well as to investigate the biochemical and physiological effects of herbicides on plants.

Wissenschaftliche Forschungsanwendungen

Herbizideinsatz

Dicamba, einschließlich 5-Hydroxydicamba, ist ein effizientes, wirtschaftliches und breitblättriges Herbizid, das häufig in Mais-, Triticeae-Kulturen und Weiden verwendet wird . Es wird auch größtenteils zur Unkrautbekämpfung in Dicamba-resistenten (DR) Sojabohnen, Mais und DR-Baumwolle verwendet .

Anbau gentechnisch veränderter Pflanzen

Mit dem weitverbreiteten Anbau von gentechnisch veränderten Dicamba-resistenten Pflanzen hat sich die Verwendung von Dicamba, einschließlich this compound, erhöht . Laut Sojabohnenbauern kann Dicamba Unkraut effektiv entfernen .

Umweltbelastung

Dicamba, einschließlich this compound, kann durch Herbizidverflüchtigung Schäden an benachbarten, nicht zum Ziel gehörenden Pflanzen verursachen . Studien in verschiedenen Regionen haben gezeigt, dass Dicamba verflüchtigen und in Nicht-Zielgebiete übertragen werden kann .

Phytotoxiszität

Dicamba kann bei einigen Pflanzen, die empfindlich auf Dicamba reagieren, wie Tomate, Wassermelone, Luzerne, Trockenbohnen, Erdnuss, Traube sowie bei nicht kultivierter Vegetation, zu Phytotoxiszität führen .

Auswirkungen auf die menschliche Gesundheit

Höhere Dicamba-Spiegel, einschließlich this compound, können das Potenzial für Lebertumoren erhöhen, DNA-Schäden verursachen und auch zu Zytotoxizität und Genotoxizität führen .

Quantitative Analyse vor Ort

Ein Lateral-Flow-Immunochromatographischer-Streifen (LFIC) wurde für die schnelle Erkennung von Dicamba vor Ort im Feld entwickelt . Die quantitative Erkennung kann mit einer App auf einem Smartphone namens „Color Snap“ durchgeführt werden

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5-Hydroxydicamba are broadleaf weeds . It is an efficient and economic herbicide, commonly used in corn, triticeae crops, and pastures .

Mode of Action

This compound is a synthetic auxin . It functions by increasing the plant’s growth rate, leading to senescence and cell death . This rapid growth causes the plant to outgrow its nutrient supply, leading to its death .

Biochemical Pathways

It is known that it affects the plant’s growth rate, causing it to outgrow its nutrient supply . This leads to the death of the plant, effectively controlling the growth of weeds .

Pharmacokinetics

It is known that dicamba, a related compound, can be detected in water with a detection limit value of 01 mg/L . This suggests that this compound may have similar properties.

Result of Action

The result of this compound’s action is the death of the target plants . By causing the plants to grow at an unsustainable rate, it effectively controls the growth of weeds .

Action Environment

The action of this compound can be influenced by environmental factors. For example, dicamba may cause injury to neighboring off-target plants by herbicide volatilization . According to studies, dicamba can volatilize and be transferred to non-target areas , causing phytotoxicity to some crops that are sensitive to dicamba .

Biochemische Analyse

Biochemical Properties

It is known that this compound is involved in certain biochemical reactions . The exact enzymes, proteins, and other biomolecules that 5-Hydroxydicamba interacts with are yet to be identified .

Cellular Effects

It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Future studies could provide valuable insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Eigenschaften

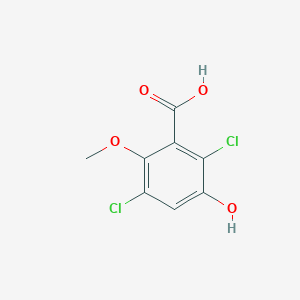

IUPAC Name |

2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBJALHMANCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041539 | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7600-50-2 | |

| Record name | 5-Hydroxydicamba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007600502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYDICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21U43KQY7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

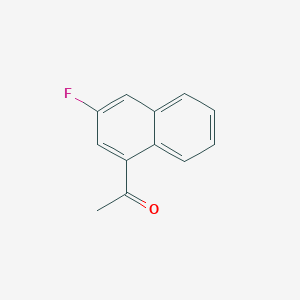

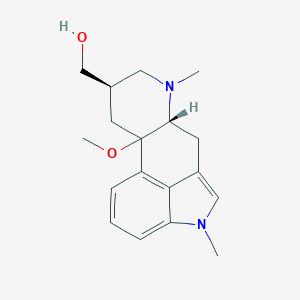

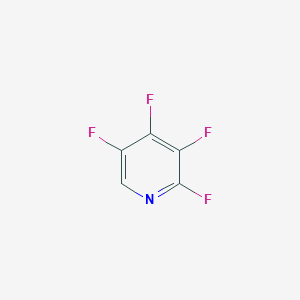

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

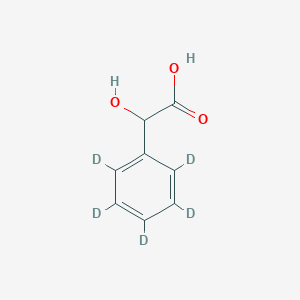

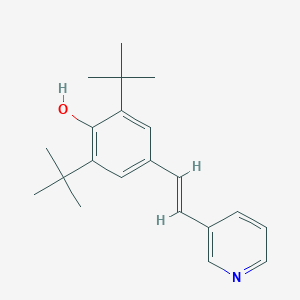

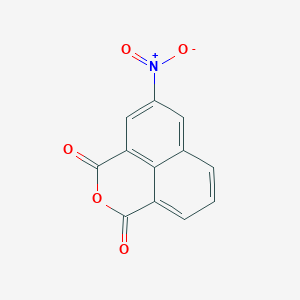

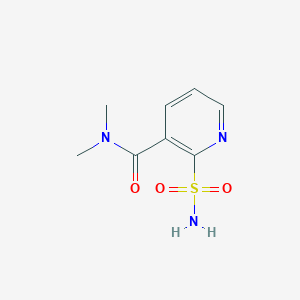

Feasible Synthetic Routes

Q & A

Q1: How is 5-hydroxydicamba formed and what analytical methods are used to detect it?

A1: this compound is primarily formed through the microbial degradation of dicamba in the environment. [, ] Several microorganisms, including species of Acidovorax, Alcaligenes, and Variovorax, have demonstrated the ability to degrade dicamba, producing this compound as a key metabolite. []

Q2: Does this compound share similar herbicidal activity to dicamba?

A2: While research specifically addressing the herbicidal activity of this compound is limited in the provided abstracts, the presence of a hydroxyl group at the 5-position might influence its interaction with plant enzymes and thus its overall efficacy. [] Further studies focusing on Structure-Activity Relationship (SAR) are needed to ascertain the specific impact of this structural modification on herbicidal activity compared to dicamba.

Q3: What is the environmental fate of this compound?

A3: Research suggests that this compound can persist in the environment, particularly in water sources. [, ] Understanding its degradation pathways, half-life in various environmental compartments, and potential for bioaccumulation is crucial for assessing its long-term environmental impact. Further research is needed to fully elucidate the environmental fate and effects of this compound.

Q4: Are there concerns regarding the toxicity of this compound?

A4: While the provided research focuses primarily on analytical methods and degradation pathways, the potential toxicity of this compound is a significant concern. [] Further research is needed to fully understand its potential toxicological effects on various organisms, including humans, and to establish safe exposure levels. This research should encompass acute and chronic toxicity studies, investigating potential impacts on various organ systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)